molecular formula C21H19ClN2O2S B5970391 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine

4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine

Cat. No. B5970391
M. Wt: 398.9 g/mol
InChI Key: BMTZXFLTDQSVFB-UHFFFAOYSA-N
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Description

4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine, also known as CTM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound belongs to the class of thiazole derivatives and has shown promising results in numerous studies.

Mechanism of Action

The exact mechanism of action of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine is not fully understood. However, it has been suggested that 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine may act as an inhibitor of certain enzymes and proteins, leading to its various biological activities. For example, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and exhibit antimicrobial activity. 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been shown to have potential in the field of organic electronics due to its unique electronic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various areas of research. Additionally, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine. One area of interest is the development of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine and its various biological activities. Another area of interest is the development of new synthetic methods for 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine that can improve the yield and purity of the compound. Finally, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine's potential use in the field of organic electronics should be further investigated.
In conclusion, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine is a compound that has shown promising results in various areas of scientific research. Its multiple biological activities make it a versatile compound that can be used in various areas of study. Further research is needed to fully understand the mechanism of action of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine and its potential applications.

Synthesis Methods

The synthesis of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine involves the reaction between 4-chlorobenzaldehyde, 2-amino-4-methylthiazole, and 2-phenylmorpholine in the presence of a catalyst. The reaction results in the formation of 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine as a yellow solid. This method has been optimized and modified by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been extensively studied for its potential applications in various areas of research. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been shown to have potential in the field of organic electronics due to its unique electronic properties.

properties

IUPAC Name

[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c1-14-19(27-20(23-14)16-7-9-17(22)10-8-16)21(25)24-11-12-26-18(13-24)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTZXFLTDQSVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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